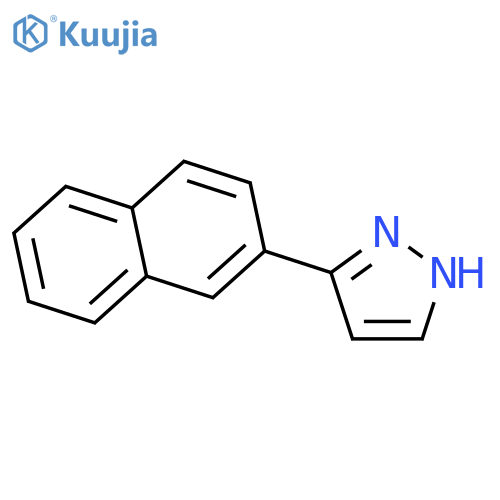Cas no 150433-20-8 (3-(naphthalen-2-yl)-1H-pyrazole)

3-(naphthalen-2-yl)-1H-pyrazole 化学的及び物理的性質
名前と識別子
-
- 3-(2-Naphthyl)-1H-pyrazole
- 3-(NAPHTH-2-YL)PYRAZOLE
- BUTTPARK 23\09-56
- 3-(2-NAPHTHYL)PYRAZOLE
- 3-(2-naphthyl)-2H-pyrazole
- 3-(Naphth-2-yl)-1H-pyrazole
- 3-naphthalen-2-yl-2H-pyrazole
- 2-(1H-Pyrazol-3-yl)naphthalene
- 3-(naphthalen-2-yl)-1H-pyrazole
- DTXSID30371790
- NCGC00342560-01
- AKOS002675268
- CS-0270493
- MFCD01569444
- CCG-349868
- PS-8290
- 5-naphthalen-2-yl-1H-pyrazole
- 5-(2-naphthyl)pyrazole
- EN300-186390
- SCHEMBL2462919
- STK802575
- BBL011879
- 1H-Pyrazole, 3-(2-naphthalenyl)-
- ALBB-015411
- AB01334686-02
- 150433-20-8
-
- MDL: MFCD01569444
- インチ: InChI=1S/C13H10N2/c1-2-4-11-9-12(6-5-10(11)3-1)13-7-8-14-15-13/h1-9H,(H,14,15)
- InChIKey: CDBVYNAEDCHKAV-UHFFFAOYSA-N
- ほほえんだ: C1=CC=C2C=C(C=CC2=C1)C3=NNC=C3
計算された属性
- せいみつぶんしりょう: 194.084398327g/mol
- どういたいしつりょう: 194.084398327g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 15
- 回転可能化学結合数: 1
- 複雑さ: 217
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 28.7Ų
- 疎水性パラメータ計算基準値(XlogP): 3.1
3-(naphthalen-2-yl)-1H-pyrazole 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM230482-5g |
3-(Naphthalen-2-yl)-1H-pyrazole |
150433-20-8 | 95% | 5g |
$853 | 2021-08-04 | |
| Chemenu | CM230482-5g |
3-(Naphthalen-2-yl)-1H-pyrazole |
150433-20-8 | 95% | 5g |
$*** | 2023-03-30 | |
| Enamine | EN300-186390-0.5g |
3-(naphthalen-2-yl)-1H-pyrazole |
150433-20-8 | 0.5g |
$274.0 | 2023-09-18 | ||
| Enamine | EN300-186390-5.0g |
3-(naphthalen-2-yl)-1H-pyrazole |
150433-20-8 | 5g |
$1398.0 | 2023-06-01 | ||
| Enamine | EN300-186390-0.25g |
3-(naphthalen-2-yl)-1H-pyrazole |
150433-20-8 | 0.25g |
$173.0 | 2023-09-18 | ||
| Enamine | EN300-186390-10.0g |
3-(naphthalen-2-yl)-1H-pyrazole |
150433-20-8 | 10g |
$2621.0 | 2023-06-01 | ||
| A2B Chem LLC | AA75769-10mg |
3-(2-Naphthyl)-1h-pyrazole |
150433-20-8 | >95% | 10mg |
$240.00 | 2024-04-20 | |
| 1PlusChem | 1P001N2X-5g |
1H-Pyrazole, 3-(2-naphthalenyl)- |
150433-20-8 | 95% | 5g |
$1413.00 | 2025-03-20 | |
| Chemenu | CM230482-1g |
3-(Naphthalen-2-yl)-1H-pyrazole |
150433-20-8 | 95% | 1g |
$302 | 2021-08-04 | |
| TRC | N756905-50mg |
3-(naphthalen-2-yl)-1H-pyrazole |
150433-20-8 | 50mg |
$ 80.00 | 2022-06-03 |
3-(naphthalen-2-yl)-1H-pyrazole 関連文献
-
Nataliya S. Goulioukina,Nikolay N. Makukhin,Egor D. Shinkarev,Yuri K. Grishin,Vitaly A. Roznyatovsky,Irina P. Beletskaya Org. Biomol. Chem. 2016 14 10000
3-(naphthalen-2-yl)-1H-pyrazoleに関する追加情報
Professional Introduction to 3-(naphthalen-2-yl)-1H-pyrazole (CAS No. 150433-20-8)
3-(naphthalen-2-yl)-1H-pyrazole, identified by the Chemical Abstracts Service Number (CAS No.) 150433-20-8, is a heterocyclic organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the pyrazole class, characterized by a five-membered ring containing two nitrogen atoms, and it is fused with a naphthalene moiety at the 2-position of the pyrazole ring. The structural motif of 3-(naphthalen-2-yl)-1H-pyrazole combines the aromatic stability of naphthalene with the bioactive potential of pyrazole, making it a promising scaffold for drug discovery and development.
The naphthalen-2-yl substituent in 3-(naphthalen-2-yl)-1H-pyrazole contributes to its unique electronic and steric properties, which can be exploited in designing molecules with specific interactions with biological targets. Pyrazole derivatives are well-documented for their diverse pharmacological activities, including anti-inflammatory, antimicrobial, antiviral, and anticancer effects. The incorporation of a naphthalene group into the pyrazole core enhances the molecule's solubility and metabolic stability, factors that are critical for pharmaceutical development.
Recent advancements in computational chemistry and molecular modeling have facilitated the exploration of 3-(naphthalen-2-yl)-1H-pyrazole as a lead compound for novel therapeutic agents. Studies have demonstrated that the aromatic system of naphthalene can interact favorably with hydrophobic pockets of protein targets, while the pyrazole ring provides hydrogen bonding capabilities. This dual functionality makes 3-(naphthalen-2-yl)-1H-pyrazole an attractive candidate for designing small-molecule inhibitors.
In particular, research has focused on leveraging 3-(naphthalen-2-yl)-1H-pyrazole as a scaffold for developing kinase inhibitors. Kinases are enzymes that play a crucial role in cell signaling pathways and are often implicated in various diseases, including cancer. The structural features of 3-(naphthalen-2-yl)-1H-pyrazole allow it to mimic natural substrates or compete with ATP binding at the active site of kinases. Preliminary studies have shown promising results in vitro, where derivatives of 3-(naphthalen-2-yl)-1H-pyrazole exhibit inhibitory activity against several kinases, including Janus kinases (JAKs) and cyclin-dependent kinases (CDKs).
Furthermore, the bioisosteric relationship between naphthalene and other aromatic systems has been explored in medicinal chemistry. For instance, replacing the naphthalene ring with benzene or its derivatives can alter the electronic properties and binding affinity of 3-(naphthalen-2-yl)-1H-pyrazole, offering a strategy to fine-tune its pharmacological profile. Such modifications have been employed to develop more potent and selective kinase inhibitors.
The synthesis of 3-(naphthalen-2-yl)-1H-pyrazole typically involves multi-step organic reactions, including condensation reactions to form the pyrazole core followed by coupling with naphthalene derivatives. Advances in synthetic methodologies have enabled more efficient and scalable production processes, making it feasible to conduct large-scale screenings for drug-like properties. High-throughput screening (HTS) techniques have been utilized to identify novel derivatives of 3-(naphthalen-2-yl)-1H-pyrazole with enhanced biological activity.
One notable area of research has been the development of 3-(naphthalen-2-yl)-1H-pyrazole derivatives as antiviral agents. The structural flexibility of this compound allows it to interact with viral proteases and polymerases, thereby inhibiting viral replication. Recent studies have highlighted its potential in targeting RNA viruses, including those responsible for influenza and coronaviruses. The ability to modulate viral enzyme activity makes 3-(naphthalen-2-yl)-1H-pyrazole derivatives valuable candidates for antiviral drug development.
The pharmacokinetic properties of 3-(naphthalen-2-yl)-1H-pyrazole have also been extensively studied to optimize its therapeutic index. Metabolic stability is a critical factor in determining a drug's bioavailability and duration of action. Modifications such as halogenation or functionalization at specific positions on the naphthalene ring have been explored to enhance metabolic stability while maintaining biological activity.
In conclusion, 3-(naphthalen-2-yl)-1H-pyrazole (CAS No. 150433-20-8) represents a versatile scaffold with significant potential in pharmaceutical research. Its unique structural features combine the advantages of both naphthalene and pyrazole, making it an ideal candidate for developing novel therapeutic agents. Ongoing research continues to uncover new applications for this compound, particularly in kinase inhibition and antiviral therapy. As computational methods and synthetic techniques advance, further exploration of 3-(naphthalen-2-ylyl)-1H-pyrazole derivatives is expected to yield innovative solutions in drug discovery.
150433-20-8 (3-(naphthalen-2-yl)-1H-pyrazole) 関連製品
- 1145-01-3(3,5-Diphenylpyrazole)
- 59843-75-3(3-(4-Methylphenyl)-1H-pyrazole)
- 3347-62-4(5-Methyl-3-phenyl-1H-pyrazole)
- 2458-26-6(5-phenyl-1H-pyrazole)
- 150433-19-5(3-(1-naphthyl)-1H-pyrazole)
- 2137028-90-9((1S)-2-methyl-1-(7-methyl-1-benzofuran-2-yl)propan-1-amine)
- 2227727-21-9((2R)-4-{4H,5H,6H-cyclopentabthiophen-2-yl}butan-2-ol)
- 1367113-86-7(4-(3-fluoro-4-methoxyphenyl)pyrrolidin-2-one)
- 49843-49-4(3-t-Butyl-5-hydroxybenzoic Acid)
- 1261928-73-7(6-Fluoro-2-(4-methoxycarbonylphenyl)benzoic acid)
